molecular formula C16H24Cl2N2O2 B12750728 Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride CAS No. 87576-10-1

Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride

Cat. No.: B12750728
CAS No.: 87576-10-1
M. Wt: 347.3 g/mol
InChI Key: GTLGYEUCSNTPPO-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride involves multiple steps. The starting materials typically include 4-chlorophenol, hexahydro-1H-azepine, and acetamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Pharmacological Applications

1. Anticholinergic Activity:
Research indicates that compounds similar to acetamide derivatives exhibit anticholinergic properties, which can be beneficial in treating conditions like Alzheimer's disease. These compounds inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, thereby potentially enhancing cognitive function in patients with neurodegenerative diseases .

2. Pain Management:
The compound has been explored for its analgesic properties. Inhibition of specific enzymes involved in pain pathways may provide relief from chronic pain conditions. Studies have shown that certain acetamide derivatives can modulate pain perception through various biochemical pathways .

3. Antimicrobial and Anticancer Activities:
Research has demonstrated that acetamide derivatives possess antimicrobial and anticancer activities. Compounds structurally related to acetamide have been synthesized and tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting cell growth and proliferation .

Case Studies

Case Study 1: Alzheimer's Disease Treatment
A study conducted on a series of acetamide derivatives revealed that one particular derivative exhibited a strong inhibitory effect on AChE, with an IC50 value significantly lower than traditional treatments. This suggests a potential for developing new therapeutic agents for Alzheimer's disease based on this compound's structure .

Case Study 2: Antimicrobial Activity
In another study, a library of acetamide derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds showed significant inhibition zones in agar diffusion tests, indicating their potential as new antibiotics .

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, hydrochloride
  • Acetic acid, 2-(4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Uniqueness

The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride lies in its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of functional groups and molecular configuration contributes to its distinct chemical and biological activities.

Properties

CAS No.

87576-10-1

Molecular Formula

C16H24Cl2N2O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;hydrochloride

InChI

InChI=1S/C16H23ClN2O2.ClH/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-12-19-10-3-1-2-4-11-19;/h5-8H,1-4,9-13H2,(H,18,20);1H

InChI Key

GTLGYEUCSNTPPO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCNC(=O)COC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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